molecular formula C8H13NO4S2 B12858913 Methyl N-acetyl-N-(acetylsulfinothioyl)-D-alaninate

Methyl N-acetyl-N-(acetylsulfinothioyl)-D-alaninate

Cat. No.: B12858913
M. Wt: 251.3 g/mol
InChI Key: QXVNMAACCNZXAO-PYMRYRCNSA-N
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Description

Methyl N-acetyl-N-(acetylsulfinothioyl)-D-alaninate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including acetyl, sulfinothioyl, and alaninate moieties, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-acetyl-N-(acetylsulfinothioyl)-D-alaninate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acetylation of D-alanine followed by the introduction of the sulfinothioyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. For instance, the use of chloroacetylation under basic conditions can facilitate the formation of the desired intermediate, which is then further reacted with sulfinothioyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-acetyl-N-(acetylsulfinothioyl)-D-alaninate undergoes various chemical reactions, including:

    Oxidation: The sulfinothioyl group can be oxidized to form sulfonyl derivatives under specific conditions.

    Reduction: Reduction reactions can convert the sulfinothioyl group to thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or sulfinothioyl groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinothioyl group can yield sulfonyl derivatives, while reduction can produce thiol or sulfide derivatives. Substitution reactions can lead to a variety of new compounds with modified functional groups.

Scientific Research Applications

Methyl N-acetyl-N-(acetylsulfinothioyl)-D-alaninate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl N-acetyl-N-(acetylsulfinothioyl)-D-alaninate involves its interaction with specific molecular targets and pathways. The compound’s functional groups can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. For instance, the sulfinothioyl group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-N’-methylglycinamide
  • N-acetyl-N’-methylalaninamide
  • N-acetyl-N’-methylvalinamide
  • N-acetyl-N’-methylleucinamide

Uniqueness

Methyl N-acetyl-N-(acetylsulfinothioyl)-D-alaninate is unique due to the presence of the sulfinothioyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H13NO4S2

Molecular Weight

251.3 g/mol

IUPAC Name

methyl (2R)-2-[acetyl(acetylsulfinothioyl)amino]propanoate

InChI

InChI=1S/C8H13NO4S2/c1-5(8(12)13-4)9(6(2)10)15(14)7(3)11/h5H,1-4H3/t5-,15?/m1/s1

InChI Key

QXVNMAACCNZXAO-PYMRYRCNSA-N

Isomeric SMILES

C[C@H](C(=O)OC)N(C(=O)C)S(=S)C(=O)C

Canonical SMILES

CC(C(=O)OC)N(C(=O)C)S(=S)C(=O)C

Origin of Product

United States

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